molecular formula C8H13ClO4 B3007953 Ethyl 2-[2-(chloromethyl)-1,3-dioxolan-2-yl]acetate CAS No. 142471-67-8

Ethyl 2-[2-(chloromethyl)-1,3-dioxolan-2-yl]acetate

Cat. No.: B3007953
CAS No.: 142471-67-8
M. Wt: 208.64
InChI Key: BIMFXGRFHPQCIN-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(chloromethyl)-1,3-dioxolan-2-yl]acetate: is an organic compound with the molecular formula C8H13ClO4 and a molecular weight of 208.64 g/mol . This compound is characterized by the presence of a chloromethyl group attached to a dioxolane ring, which is further connected to an ethyl acetate moiety. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-[2-(chloromethyl)-1,3-dioxolan-2-yl]acetate can be synthesized through a multi-step process involving the reaction of ethyl acetate with chloromethyl dioxolane. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under controlled temperature and pressure conditions. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Ethyl 2-[2-(chloromethyl)-1,3-dioxolan-2-yl]acetate undergoes nucleophilic substitution reactions, where the chloromethyl group can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or alkanes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.

Major Products:

    Substitution: Formation of substituted dioxolane derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

Ethyl 2-[2-(chloromethyl)-1,3-dioxolan-2-yl]acetate is widely used in various scientific research fields due to its versatile chemical properties:

    Chemistry: It serves as a building block in organic synthesis for the preparation of complex molecules and intermediates.

    Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: It is employed in the development of pharmaceutical compounds and drug delivery systems.

    Industry: The compound is used in the production of specialty chemicals, polymers, and agrochemicals.

Mechanism of Action

The mechanism of action for Ethyl 2-[2-(chloromethyl)-1,3-dioxolan-2-yl]acetate typically involves nucleophilic substitution reactions. The chloromethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center and form new bonds. At higher temperatures, elimination reactions can also occur, leading to the formation of alkenes.

Comparison with Similar Compounds

Ethyl 2-[2-(chloromethyl)-1,3-dioxolan-2-yl]acetate can be compared with other similar compounds such as:

    Ethyl 2-[2-(bromomethyl)-1,3-dioxolan-2-yl]acetate: Similar structure but with a bromomethyl group instead of a chloromethyl group, leading to different reactivity and reaction conditions.

    Ethyl 2-[2-(hydroxymethyl)-1,3-dioxolan-2-yl]acetate: Contains a hydroxymethyl group, making it more reactive towards oxidation reactions.

    Ethyl 2-[2-(methyl)-1,3-dioxolan-2-yl]acetate: Lacks the halogen group, resulting in different chemical behavior and applications.

The uniqueness of this compound lies in its chloromethyl group, which provides a versatile site for various chemical transformations, making it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

ethyl 2-[2-(chloromethyl)-1,3-dioxolan-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO4/c1-2-11-7(10)5-8(6-9)12-3-4-13-8/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIMFXGRFHPQCIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(OCCO1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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